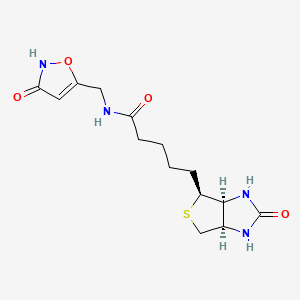
Muscimol Biotin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Muscimol Biotin is a compound that combines muscimol, a psychoactive alkaloid found in certain mushrooms, with biotin, a water-soluble B-vitamin. Muscimol is known for its potent effects on the central nervous system, acting as an agonist for the gamma-aminobutyric acid (GABA) receptors . Biotin, on the other hand, plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose . The combination of these two compounds aims to leverage the unique properties of both muscimol and biotin for potential therapeutic and research applications.
準備方法
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized from ibotenic acid, which is naturally found in Amanita muscaria mushrooms. The conversion involves a decarboxylation reaction, typically achieved by drying the mushroom tissue, which facilitates the transformation of ibotenic acid to muscimol . The reaction conditions often include mild heating and an acidic or basic environment to optimize the yield.
Industrial Production Methods
Industrial production of muscimol involves the extraction of ibotenic acid from Amanita muscaria mushrooms, followed by its chemical conversion to muscimol. This process may include steps such as acid-base extraction, filtration, and purification to ensure a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Oxidation: Muscimol can be oxidized to form various derivatives, although this is not a common reaction due to its structural stability.
Reduction: Reduction reactions are less common for muscimol, given its already reduced state.
Substitution: Muscimol can participate in substitution reactions, particularly at the amino group, to form various analogs and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving muscimol include acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from the reactions involving muscimol include its various analogs and derivatives, which are often studied for their potential pharmacological properties .
科学的研究の応用
Muscimol Biotin has a wide range of scientific research applications, including:
作用機序
Muscimol primarily functions as an agonist for the GABA-A receptors in the central nervous system. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
類似化合物との比較
Similar Compounds
GABA: The primary inhibitory neurotransmitter in the brain, which muscimol mimics.
Ibotenic Acid: A precursor to muscimol, found in the same mushrooms.
Psilocybin: Another psychoactive compound found in different species of mushrooms, known for its hallucinogenic effects.
Uniqueness
Muscimol is unique due to its high affinity and specificity for GABA-A receptors, making it a valuable tool for studying GABAergic mechanisms. Unlike other similar compounds, muscimol’s effects are primarily sedative and hypnotic, with less pronounced hallucinogenic properties compared to compounds like psilocybin .
特性
分子式 |
C14H20N4O4S |
|---|---|
分子量 |
340.40 g/mol |
IUPAC名 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |
InChIキー |
DYDMATLDYNSEBQ-KWBADKCTSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
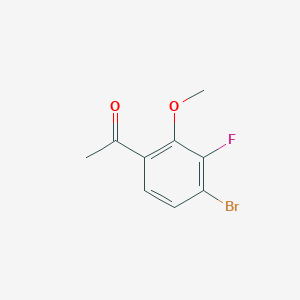
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)



![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
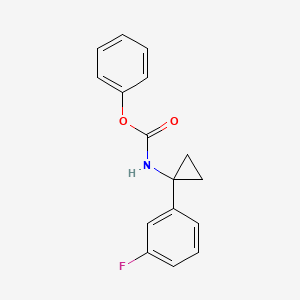
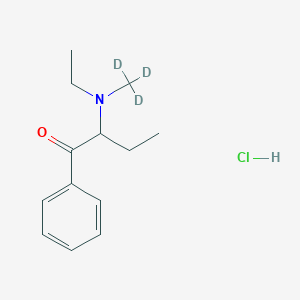

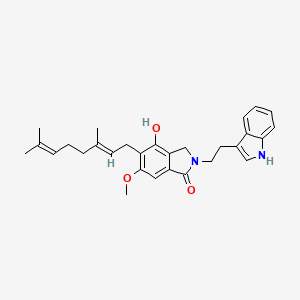

![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
